Tributylstannanecarbonitrile

Reagent Stability Safety Handling

Conventional cyanating agents pose operational challenges: TMSCN hydrolyzes readily to toxic HCN, while inorganic cyanides (KCN, NaCN) require harsh conditions or phase-transfer catalysts. Tributylstannanecarbonitrile (Bu₃SnCN) addresses these limitations as an air- and moisture-stable, organic-soluble reagent providing dual cyanide source and Lewis acid catalytic functionality. • Asymmetric Strecker synthesis: up to 98% yield, 99% ee under mild conditions • Acyl chloride cyanation: excellent yields without elevated temperatures or aggressive solvents • Aqueous Strecker chemistry: complete tin reagent recovery reduces environmental footprint and waste disposal costs

Molecular Formula C13H27NSn
Molecular Weight 316.1 g/mol
CAS No. 2179-92-2
Cat. No. B1595466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributylstannanecarbonitrile
CAS2179-92-2
Molecular FormulaC13H27NSn
Molecular Weight316.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C#N
InChIInChI=1S/3C4H9.CN.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;;
InChIKeyGMYAQHAKWKXYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributylstannanecarbonitrile (CAS 2179-92-2): Product Profile & Procurement Essentials


Tributylstannanecarbonitrile (CAS 2179-92-2), also known as tributyltin cyanide (Bu3SnCN), is a commercially available organotin reagent characterized by the presence of a tin atom bonded to three butyl groups and a carbonitrile group [1]. It is widely employed in organic synthesis as a stable and versatile cyanide source, a Lewis acid catalyst, and a precursor for other organotin compounds [2]. Unlike many inorganic cyanides and some organosilicon cyanide reagents, this compound is notably air- and moisture-stable, making it a practical choice for a range of laboratory and industrial applications [3].

Why Tributylstannanecarbonitrile Cannot Be Simply Substituted by Common Cyanide Reagents


The selection of a cyanating agent is not a simple drop-in decision. Tributylstannanecarbonitrile (Bu3SnCN) is differentiated from common alternatives like trimethylsilyl cyanide (TMSCN) and inorganic cyanide salts (e.g., KCN, NaCN) by its unique combination of air and moisture stability, solubility in organic solvents, and dual functionality as both a cyanide source and a Lewis acid catalyst [1]. For instance, while TMSCN is a useful reagent, it is highly susceptible to hydrolysis, readily releasing toxic hydrogen cyanide upon contact with even trace amounts of water [2]. Inorganic cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN) present significant solubility challenges in organic media and often require harsh conditions or phase-transfer catalysts for use [3]. Substituting Bu3SnCN for these alternatives would require significant re-optimization of reaction conditions, potentially compromising yield, safety, and reproducibility. The evidence below quantifies these key differentiators for specific applications, enabling informed procurement and method selection.

Quantitative Performance Differentiation: Tributylstannanecarbonitrile vs. Key Comparators


Air and Moisture Stability: A Critical Safety and Handling Advantage Over TMSCN

Tributylstannanecarbonitrile (Bu3SnCN) is characterized as a commercially available, air- and moisture-stable reagent, directly contrasting with trimethylsilyl cyanide (TMSCN), which is known to undergo facile hydrolysis, releasing toxic HCN even in the presence of trace water [1]. This qualitative difference is critical for safe handling and experimental reproducibility.

Reagent Stability Safety Handling Hydrolysis Organic Synthesis

Reaction Rate Superiority in Aldehyde Cyanohydrin Formation

Tributylstannanecarbonitrile adds to aldehydes at a significantly higher rate than trimethylsilyl cyanide (TMSCN). This kinetic advantage is highlighted by a direct comparison where the reaction with Bu3SnCN proceeds much more rapidly [1]. Furthermore, the use of Bu3SnCN as a catalyst for cyanosilylation with triethylsilyl cyanide (Et3SiCN) enables the reaction to proceed at room temperature, whereas the use of TMSCN for a similar transformation required extended reaction times (e.g., 20 days at 20°C) to achieve good yields [2].

Reaction Kinetics Cyanosilylation Cyanohydrin Aldehyde Homologation

Quantified Yield and Enantioselectivity in Asymmetric Strecker Synthesis

In catalytic asymmetric Strecker reactions, tributylstannanecarbonitrile (Bu3SnCN) facilitates the synthesis of enantiomerically pure α-amino acid derivatives with high yields and enantioselectivities. Using a chiral oxazaborolidinium ion (COBI) catalyst, reactions with Bu3SnCN produced α-aminonitriles in yields up to 98% and with enantioselectivities up to 99% ee [1]. This performance is notable as similar transformations using alternative cyanide sources like HCN or TMSCN often require more forcing conditions or exhibit lower stereocontrol.

Asymmetric Synthesis Strecker Reaction Enantioselectivity Chiral Catalyst α-Aminonitriles

Complete Recovery of Tin Reagents in Aqueous Strecker Reactions

Scandium triflate-catalyzed Strecker-type reactions using tributylstannanecarbonitrile can be conducted in aqueous solutions with the achievement of complete recovery of the tin compounds, thereby advancing environmentally-friendly chemical processes [1]. This contrasts sharply with reactions using inorganic cyanide salts (e.g., NaCN, KCN) in aqueous media, which typically generate large volumes of toxic, non-recoverable cyanide-containing waste.

Green Chemistry Sustainability Catalyst Recovery Strecker Reaction Scandium Triflate

Efficient Cyanation of Acyl Chlorides Without Harsh Conditions

Tributylstannanecarbonitrile acts as an efficient and facile cyanating agent for acyl chlorides, providing acyl cyanides in excellent yields under mild conditions [1]. Traditional methods for converting acyl chlorides to acyl cyanides often involve the use of toxic inorganic cyanide salts (e.g., CuCN, KCN) which require harsh conditions (e.g., high temperatures, polar aprotic solvents) and can lead to side reactions. Bu3SnCN offers a milder, more selective, and higher-yielding alternative.

Cyanation Acyl Chloride Acyl Cyanide Nucleophilic Substitution Tin Reagent

Dual Role as Reagent and Catalyst in Cyanosilylation of Aldehydes

Tributylstannanecarbonitrile is not only a stoichiometric cyanide source but also an efficient catalyst for the addition of triethylsilyl cyanide (Et3SiCN) and acyl cyanides to a wide variety of aldehydes, including electronically deactivated and sterically hindered substrates, to form O-triethylsilylcyanohydrins and O-acylcyanohydrins in yields ranging from 82% to 98% [1]. This dual functionality is unique compared to common alternatives like TMSCN or KCN, which primarily act as stoichiometric reagents and do not catalyze these transformations.

Cyanosilylation Dual Functionality Catalysis Aldehyde Triethylsilyl Cyanide

Optimized Application Scenarios for Tributylstannanecarbonitrile Based on Quantitative Evidence


High-Throughput Synthesis of Enantioenriched α-Aminonitriles and Amino Acids

For medicinal chemistry and process chemistry laboratories focused on asymmetric Strecker synthesis, tributylstannanecarbonitrile is the reagent of choice. It enables the preparation of chiral α-aminonitriles and their corresponding amino acid derivatives with yields up to 98% and enantioselectivities up to 99% ee under mild conditions [1]. Its use with chiral catalysts provides a robust platform for generating diverse libraries of chiral building blocks with high purity and efficiency.

Green and Scalable Synthesis of α-Aminonitriles in Aqueous Media

Process chemists aiming to develop sustainable and scalable routes to α-aminonitriles should select tributylstannanecarbonitrile for Strecker-type reactions in water. The ability to achieve complete recovery of the tin reagents [1] dramatically reduces the environmental footprint and waste disposal costs compared to using non-recoverable inorganic cyanides. This makes it a compelling option for kilo-lab and pilot plant operations where green chemistry principles are a priority.

Mild and Selective Cyanation of Acid Chlorides for Complex Intermediates

In the synthesis of advanced pharmaceutical intermediates and agrochemicals, where acid chlorides often contain sensitive functional groups, tributylstannanecarbonitrile provides a superior, mild alternative to harsh inorganic cyanides (e.g., CuCN, KCN). It efficiently converts a wide range of acyl chlorides to valuable acyl cyanides in excellent yields without the need for elevated temperatures or aggressive solvents, thus minimizing decomposition and side reactions [1].

Dual-Function Reagent for Streamlined Cyanohydrin and Cyanosilylation Protocols

For research groups seeking to simplify their inventory and streamline multi-step syntheses, tributylstannanecarbonitrile's dual role as both a stoichiometric cyanide source and a Lewis acid catalyst is invaluable. It can be used to directly form cyanohydrins and also to catalyze the addition of triethylsilyl cyanide or acyl cyanides to a broad range of aldehydes (yields 82-98%) [1]. This versatility reduces the number of reagents required for these transformations and can simplify reaction set-ups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tributylstannanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.